6-Chloromethylmorphanthridine
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Overview
Description
6-Chloromethylmorphanthridine is an organic compound with the chemical formula C15H12ClN. It is a derivative of dibenzo[b,e]azepine and is characterized by the presence of a chloromethyl group at the sixth position of the azepine ring. This compound is known for its off-white solid appearance and has a molecular weight of 241.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloromethylmorphanthridine involves the acylation of morphinolidine with chloroformic acid. Another synthetic route includes the reaction of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide with appropriate reagents . The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process involves stringent control of reaction parameters to minimize impurities and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloromethylmorphanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloromethylmorphanthridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Serves as an intermediate for the synthesis of pharmaceuticals, including antipsychotics and antidepressants.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloromethylmorphanthridine involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-11H-benzocbenzazepine
- 6-(Chloromethyl)-11H-dibenzo[b,e]azepine
- Epinastine Impurity 16
- Ripasudil Impurity 10
Uniqueness
6-Chloromethylmorphanthridine is unique due to its specific substitution pattern on the azepine ring, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
213535-44-4 |
---|---|
Molecular Formula |
C₁₅H₁₂ClN |
Molecular Weight |
241.72 |
Synonyms |
6-(Chloromethyl)-11H-dibenz[b,e]azepine; 6-(Chloromethyl)-morphanthridine; |
Origin of Product |
United States |
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